molecular formula C24H24N2 B3067682 (R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine CAS No. 135759-57-8

(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine

Cat. No.: B3067682
CAS No.: 135759-57-8
M. Wt: 340.5 g/mol
InChI Key: NHTQTYUFYWSGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine is a chiral diamine compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties, which include two naphthalene rings connected by a nitrogen bridge, with each nitrogen atom bonded to two methyl groups. The chirality of the compound arises from the spatial arrangement of the naphthalene rings, making it an important molecule in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1,1’-binaphthyl-2,2’-diamine.

    Methylation: The diamine undergoes methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using column chromatography to obtain the desired ®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine.

Industrial Production Methods

In an industrial setting, the production of ®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound is employed in the synthesis of chiral drugs and bioactive molecules.

    Medicine: It serves as a building block for the development of pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine involves its ability to coordinate with metal ions, forming chiral complexes that catalyze various chemical reactions. The nitrogen atoms in the compound act as electron donors, stabilizing the transition states and enhancing the reaction rates. The chirality of the compound ensures that the products formed are enantiomerically pure, making it a valuable tool in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine: The enantiomer of the ®-form, with similar chemical properties but different spatial arrangement.

    1,1’-Binaphthyl-2,2’-diamine: The parent compound, which lacks the methyl groups on the nitrogen atoms.

    N,N,N’,N’-Tetramethyl-1,1’-biphenyldiamine: A structurally similar compound with biphenyl rings instead of naphthalene rings.

Uniqueness

®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine is unique due to its chiral nature and the presence of two naphthalene rings. This structural arrangement imparts distinct electronic and steric properties, making it highly effective in asymmetric catalysis and other applications where enantioselectivity is crucial.

Properties

IUPAC Name

1-[2-(dimethylamino)naphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2/c1-25(2)21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)26(3)4/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTQTYUFYWSGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine
Reactant of Route 4
Reactant of Route 4
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.